molecular formula C8H8N2O2 B8810687 (2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid

(2E)-3-(6-aminopyridin-3-yl)prop-2-enoic acid

Cat. No. B8810687
M. Wt: 164.16 g/mol
InChI Key: RKTFOZFRTWRSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Nc1ccc(C=CC(=O)OCc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:20][OH:21].[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][C:10](=[O:11])[O:12][CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:6][n:7]1>>[NH2:1][c:2]1[cH:3][cH:4][c:5]([CH:8]=[CH:9][C:10](=[O:11])[OH:12])[cH:6][n:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
Nc1ccc(C=CC(=O)OCc2ccccc2)cn1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Nc1ccc(C=CC(=O)OCc2ccccc2)cn1

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(C=CC(=O)O)cn1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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